molecular formula C12H8N2OS B1362576 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 74630-73-2

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B1362576
CAS RN: 74630-73-2
M. Wt: 228.27 g/mol
InChI Key: RRHHDLZBYCPJAW-UHFFFAOYSA-N
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Description

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the CAS Number: 74630-73-2 . Its molecular formula is C12H8N2OS and it has a molecular weight of 228.27 .


Synthesis Analysis

A series of 6-phenylimidazo[2,1-b]thiazole derivatives were synthesized in a study . The structure-activity relationship (SAR) analysis of these compounds based on cellular assays led to the discovery of a number of compounds that showed potent activity against FLT3-dependent human acute myeloid leukemia (AML) cell line MV4-11 . Another study mentioned a general procedure for the preparation of chalcone of imidazothiazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H . The canonical SMILES is C1=CC=C(C=C1)C2=CN3C=CSC3=N2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . It has an XLogP3-AA value of 3.5, indicating its lipophilicity . It has no hydrogen bond donors and has 2 hydrogen bond acceptors . The exact mass is 200.04081944 g/mol .

Scientific Research Applications

Antitubercular and Antimicrobial Properties

6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have demonstrated potential in the field of antitubercular and antimicrobial research. A study by Kolavi et al. (2006) synthesized a series of these derivatives, finding that certain compounds exhibited inhibitory activity against Mycobacterium tuberculosis and moderate activity against other bacteria and fungi (Kolavi, Hegde, Khazi, & Gadad, 2006).

Synthetic Chemistry Advances

Advancements in synthetic chemistry involving 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been explored. Kamila et al. (2012) reported the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave-assisted Hantzsch thiazole synthesis, showcasing a novel approach in chemical synthesis (Kamila, Mendoza, & Biehl, 2012).

Structural and Molecular Studies

The study of molecular structure and properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives has been a focus of research. Banu et al. (2010) described the crystal and molecular structure of a related compound, providing insights into the molecular interactions and stability of these molecules (Banu, Lamani, Khazi, & Begum, 2010).

Anticancer Potential

The anticancer properties of 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives have been investigated. Koppireddi et al. (2014) synthesized new derivatives and evaluated their anti-proliferative activity against various human cancer cell lines. Some compounds demonstrated significant cytotoxicity, indicating their potential in cancer therapy (Koppireddi, Chilaka, Avula, Komsani, Kotamraju, & Yadla, 2014).

Antiinflammatory Activity

Research into the antiinflammatory activity of imidazo[2,1-b]thiazole derivatives has shown promising results. A study by Lantos et al. (1984) prepared and examined various isomeric derivatives for their antiinflammatory properties, finding notable potencies in certain compounds (Lantos, Bender, Razgaitis, Sutton, Dimartino, Griswold, & Walz, 1984).

Antiviral Applications

The exploration of antiviral applications of these compounds is also noteworthy. For example, Lozynskyi et al. (2016) synthesized novel thiopyrano[2,3-d]thiazole-6-carbaldehydes, showing anticancer and antiviral activities. This opens up avenues for research in the treatment of viral infections (Lozynskyi, Golota, Zimenkovsky, Atamanyuk, Gzella, & Lesyk, 2016).

Novel Drug Discovery

The discovery of new drug candidates is a key application area. Lin et al. (2015) synthesized 6-phenylimidazo[2,1-b]thiazole derivatives, identifying them as new types of FLT3 inhibitors, offering a novel approach in drug discovery for diseases like acute myeloid leukemia (Lin, Yang, Ma, Li, Zhang, Wang, Xiang, Li, & Yang, 2015).

Biochemical Analysis

Biochemical Properties

6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative activity, leading to cell cycle arrest and apoptosis . Additionally, it can affect mitochondrial function, leading to changes in energy production and metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and energy metabolism . This compound can influence metabolic flux and alter the levels of specific metabolites within cells, potentially affecting overall cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with various biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHHDLZBYCPJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317392
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74630-73-2
Record name 74630-73-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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